N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.
Coupling Reactions: The final step involves coupling the benzodioxole and pyridazinone intermediates with a furan derivative under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the pyridazinone could produce dihydropyridazines.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications.
Industry
In material science, the compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[3-(thiophen-2-yl)-6-oxopyridazin-1-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[3-(pyridin-2-yl)-6-oxopyridazin-1-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by empirical data.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzodioxole Ring : The cyclization of catechol with formaldehyde is a common method.
- Introduction of Furan Ring : This can be achieved through Friedel-Crafts acylation.
- Formation of Dihydropyridazine : The reaction of the benzodioxole derivative with appropriate furan derivatives leads to the formation of the pyridazine structure.
Biological Mechanisms
The compound's biological activity is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, resulting in significant changes in cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxic Effects : Compounds derived from benzodioxole have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The most effective derivatives demonstrated significant inhibition of DNA synthesis and induced apoptosis in these cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 5 | A549 | 15 | Induces apoptosis |
Compound 5 | C6 | 12 | Disrupts mitochondrial potential |
Anti-inflammatory Activity
Compounds structurally related to this compound have also been evaluated for anti-inflammatory properties:
- COX Inhibition : Some derivatives acted as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. For example, certain benzodifuranyl compounds exhibited up to 86% inhibition in edema formation within the first hour post-administration .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar furan derivatives have shown significant action against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating that this compound may possess similar capabilities .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Anticancer Evaluation : A study synthesized a series of benzodioxole-based thiosemicarbazones and tested them against A549 and C6 cell lines. The most promising compound increased early and late apoptosis significantly while demonstrating low toxicity towards healthy cells (NIH/3T3)【4】.
- Anti-inflammatory Screening : Another research effort screened various derivatives for their ability to inhibit COX activity. Compounds showed varying degrees of efficacy, with some outperforming traditional anti-inflammatory drugs like sodium diclofenac【2】.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-16(18-11-3-5-14-15(8-11)25-10-24-14)9-20-17(22)6-4-12(19-20)13-2-1-7-23-13/h1-8H,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXOENQDZBCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.